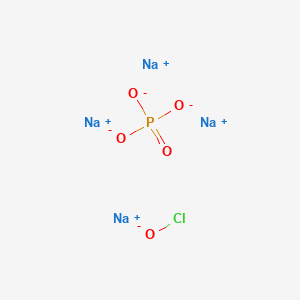
tetrasodium;hypochlorite;phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium hypochlorite phosphate is a chemical compound with the molecular formula ClNa4O5P. It is known for its white crystalline appearance and high solubility in water . This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrasodium hypochlorite phosphate can be synthesized through the reaction of sodium hypochlorite with sodium phosphate under controlled conditions. The reaction typically involves mixing aqueous solutions of sodium hypochlorite and sodium phosphate, followed by crystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of tetrasodium hypochlorite phosphate involves large-scale mixing of the reactants in reactors, followed by filtration and drying processes to obtain the final product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium hypochlorite phosphate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in reactions with organic and inorganic compounds.
Reduction: Under certain conditions, it can be reduced to form different products.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with tetrasodium hypochlorite phosphate include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and pH, vary depending on the desired outcome .
Major Products Formed
The major products formed from reactions involving tetrasodium hypochlorite phosphate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, it can produce various oxidized products, while in reduction reactions, it can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Tetrasodium hypochlorite phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies for its antimicrobial properties.
Medicine: It is investigated for potential therapeutic uses due to its chemical reactivity.
Industry: It is used in the production of cleaning agents, disinfectants, and other industrial products
Wirkmechanismus
The mechanism of action of tetrasodium hypochlorite phosphate involves its ability to react with fatty acids and amino acids. It acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol. This reduces the surface tension of the remaining solution. Additionally, it can react with amino acids to neutralize them and form water and salt. The presence of hypochlorous acids in the compound allows it to release chlorine, which disrupts cell metabolism by forming chloramines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium hypochlorite: Commonly used as a disinfectant and bleaching agent.
Tetrasodium pyrophosphate: Used in detergents and water treatment.
Sodium tripolyphosphate: Employed in water softening and as a food additive
Uniqueness
Tetrasodium hypochlorite phosphate is unique due to its combined properties of hypochlorite and phosphate, making it a versatile compound with both oxidizing and sequestering capabilities. This dual functionality sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
56802-99-4 |
|---|---|
Molekularformel |
ClNa4O5P |
Molekulargewicht |
238.38 g/mol |
IUPAC-Name |
tetrasodium;hypochlorite;phosphate |
InChI |
InChI=1S/ClO.4Na.H3O4P/c1-2;;;;;1-5(2,3)4/h;;;;;(H3,1,2,3,4)/q-1;4*+1;/p-3 |
InChI-Schlüssel |
GJVHTMFBBZFLEO-UHFFFAOYSA-K |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[O-]Cl.[Na+].[Na+].[Na+].[Na+] |
Color/Form |
White crystalline solid |
Löslichkeit |
Approximately 20 wt % at 25 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



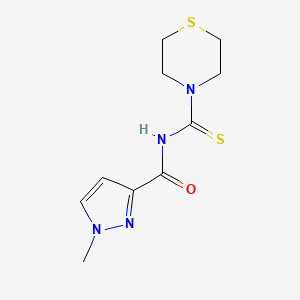
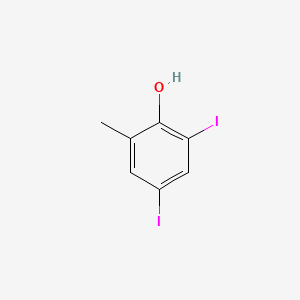
![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)
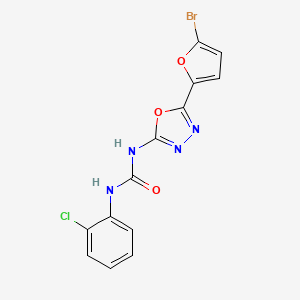
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14164031.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-](/img/structure/B14164039.png)
![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)
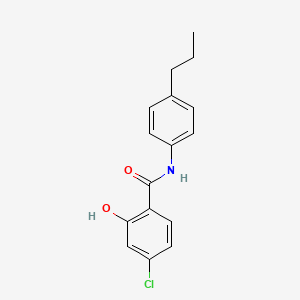

![3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene](/img/structure/B14164070.png)

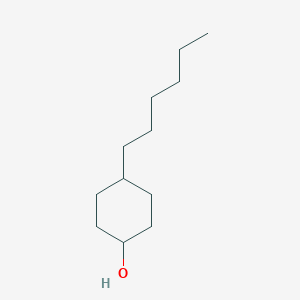
![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
